Home > Products > Screening Compounds P39142 > buprenorphine hydrochloride
buprenorphine hydrochloride - 136232-95-6

buprenorphine hydrochloride

Catalog Number: EVT-1519397
CAS Number: 136232-95-6
Molecular Formula: C7H11NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Buprenorphine hydrochloride is a semi-synthetic opioid derived from thebaine, primarily used in medical settings for pain management and as part of treatment protocols for opioid dependence. Classified as a Schedule III controlled substance, it exhibits unique pharmacological properties, including partial agonism at the mu-opioid receptor, making it effective for pain relief while minimizing the risk of addiction compared to full agonists like morphine. The compound is recognized for its analgesic potency, estimated to be 25 to 40 times stronger than morphine .

Source and Classification

Buprenorphine is synthesized from thebaine, a natural alkaloid found in opium poppy. It is classified under the category of semisynthetic opioids. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various pharmaceutical formulations . Buprenorphine's chemical structure is defined by its complex morphinan core with specific modifications that confer its unique properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of buprenorphine hydrochloride involves several key steps:

  1. Starting Material: Thebaine serves as the primary starting material.
  2. Reactions:
    • Thebaine undergoes reaction with a dienophile to form an intermediate.
    • A Grignard reagent is utilized to alkylate this intermediate, leading to the formation of a cyanamide.
    • Deprotection steps are carried out using alkaline earth sulfides, allowing for selective cleavage of protective groups.
    • Final derivatization involves introducing a cyclopropyl halogen and subsequent hydrogenation to yield buprenorphine .

This method allows for high yields and reduced reaction times under moderate conditions, making it economically favorable compared to traditional synthesis routes.

Molecular Structure Analysis

Structure and Data

Buprenorphine hydrochloride has a molecular formula of C29H41NO4HClC_{29}H_{41}NO_{4}\cdot HCl with a molecular weight of approximately 504.1 g/mol (hydrochloride salt). The structural formula features a complex arrangement characteristic of morphinans:

  • Molecular Weight: 504.1 g/mol (hydrochloride)
  • Melting Point: Approximately 217 °C
  • pKa Values: 8.5 and 10.0, indicating its acidic and basic dissociation characteristics .

The compound's three-dimensional structure includes multiple stereocenters, contributing to its pharmacological activity.

Chemical Reactions Analysis

Buprenorphine hydrochloride can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, buprenorphine can undergo hydrolysis, leading to degradation products. Stability studies indicate significant degradation in acidic and oxidative environments .
  2. Oxidation: The compound is susceptible to oxidation, particularly when exposed to hydrogen peroxide .
  3. Alkylation Reactions: Alkylation with halides in dipolar-aprotic solvents facilitates the introduction of alkyl groups into the structure .

These reactions are crucial for both its synthesis and potential modifications for therapeutic applications.

Mechanism of Action

Buprenorphine acts primarily as a partial agonist at the mu-opioid receptor while also exhibiting antagonist properties at the kappa-opioid receptor. This dual action contributes to its effectiveness in pain management without the full risks associated with stronger opioids:

  • Binding Affinity: Buprenorphine has a high binding affinity for mu receptors, which allows it to activate these receptors but with less intensity than full agonists like morphine.
  • Ceiling Effect: Its partial agonism results in a ceiling effect on respiratory depression, making it safer in overdose situations compared to full agonists .

This mechanism underlies its application in treating opioid dependence by mitigating withdrawal symptoms while reducing cravings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Buprenorphine hydrochloride typically appears as a white to off-white solid.
  • Solubility: It is soluble in dilute acids but only slightly soluble in non-polar solvents like cyclohexane.

Chemical Properties

  • Stability: Buprenorphine is stable under neutral conditions but degrades under extreme pH or oxidative stress.
  • Storage Conditions: It should be protected from moisture and light to maintain efficacy over time .

These properties influence both its formulation in pharmaceutical products and its storage requirements.

Applications

Buprenorphine hydrochloride is utilized extensively in clinical settings:

  1. Pain Management: It is prescribed for moderate to severe pain due to its potent analgesic properties.
  2. Opioid Dependence Treatment: Buprenorphine is a key component of medication-assisted treatment programs aimed at reducing opioid misuse and facilitating recovery .
  3. Transdermal Delivery Systems: Formulations such as transdermal patches allow for controlled release, enhancing patient compliance and comfort during treatment.
Chemical and Pharmacological Foundations of Buprenorphine Hydrochloride

Synthetic Pathways and Structural Optimization

Industrial Synthesis Protocols and Reaction Mechanisms

Buprenorphine hydrochloride (C₂₉H₄₁NO₄·HCl) is synthesized via multistep modification of thebaine, an opium poppy (Papaver somniferum) alkaloid. The core industrial process involves:

  • O-Demethylation: Thebaine undergoes selective demethylation to yield oripavine, catalyzed by strong Lewis acids (e.g., BBr₃) under anhydrous conditions [2] [5].
  • Diels-Alder Reaction: Oripavine reacts with methyl vinyl ketone (MVK) in a [4+2] cycloaddition to form the 6,14-endo-etheno bridge, critical for structural rigidity. This step occurs at 60–80°C in acetic acid solvent, achieving >85% yield [5].
  • N-Alkylation: The tertiary amine is alkylated with cyclopropylmethyl bromide via Sₙ2 nucleophilic substitution. This introduces the N-cyclopropylmethyl moiety, which governs receptor affinity [2].
  • Hydroxylation and Salt Formation: C7 side chain oxidation produces the tertiary alcohol, followed by HCl precipitation to yield crystalline buprenorphine hydrochloride [5].

Table 1: Key Intermediates in Buprenorphine Hydrochloride Synthesis

IntermediateChemical TransformationRole in Synthesis
ThebaineStarting materialSourced from P. somniferum resin
OripavineO-DemethylationEnables Diels-Alder cyclization
6,14-endo-Etheno adductDiels-Alder with MVKEstablishes C6-C14 bridge rigidity
N-CPM-northebaineN-Alkylation with cyclopropylmethylConfers high μ-receptor affinity

Key Intermediates in Semisynthetic Production from Thebaine

Thebaine-derived intermediates dictate pharmacological efficiency:

  • Oripavine: Enhances reactivity at C6/C14 positions while preserving the morphinan backbone essential for opioid activity [5].
  • 6,14-endo-Ethenotetrahydrooripavine: The Diels-Alder adduct’s fused ring system restricts conformational flexibility, augmenting receptor binding kinetics [2].
  • N-Cyclopropylnorbuprenorphine: The N-substituted intermediate’s cyclopropyl group sterically hinders receptor dissociation, prolonging duration of action [2] [5].

Molecular Structure-Activity Relationships

Partial μ-Opioid Agonism and κ-Opioid Antagonism

Buprenorphine’s bioactivity stems from its differential engagement of opioid receptors:

  • μ-Opioid Receptor (MOR): Acts as a high-affinity (Kᵢ = 0.21 nM) partial agonist due to its C7 tert-hydroxy group and C6 methoxy group. Intrinsic activity is ~40% of full agonists (e.g., fentanyl), producing ceiling effects in analgesia and respiratory depression at doses >32 mg [1] [6].
  • κ-Opioid Receptor (KOR): Functions as a competitive antagonist (IC₅₀ = 0.62 nM), blocking dysphoria via its C6/C14 ethylene bridge orientation, which prevents G-protein coupling efficacy [4] [6].
  • Receptor Kinetics: Slow dissociation half-life (t₁/₂ = 166 min) results from hydrophobic interactions between the cyclopropylmethyl group and MOR’s transmembrane domain 3 [1] [7].

Role of Cyclopropylmethyl and Hydroxy-Substituted Moieties

Structural moieties fine-tune receptor binding and functional selectivity:

  • N-Cyclopropylmethyl Group:
  • Creates steric clash with MOR’s extracellular loops, limiting receptor activation to partial agonism [1].
  • Increases lipophilicity (logP = 4.98), accelerating blood-brain barrier penetration [7].
  • C7 α-Hydroxy-1,1-dimethyl Group:
  • Forms hydrogen bonds with MOR His297, stabilizing the receptor-ligand complex [1].
  • Hinders glucuronidation at C3-phenolic site, extending plasma half-life [7].
  • C3 Phenolic Hydroxyl: Essential for H-bonding with Asp114 in MOR’s orthosteric pocket [6].

Table 2: Structure-Activity Relationships of Buprenorphine Moieties

Structural FeatureReceptor InteractionPharmacological Consequence
N-CyclopropylmethylVan der Waals contact with TM3High MOR affinity; slow dissociation
C7 α-Hydroxy-1,1-dimethylH-bond with His297Partial agonism; metabolic stability
C3 Phenolic hydroxylIonic bond with Asp114Anchor point for receptor binding
6,14-endo-Etheno bridgeRigidifies C-ring conformationκ-receptor antagonism

Pharmacokinetic and Metabolic Profiling

CYP3A4-Mediated Biotransformation to Norbuprenorphine

Buprenorphine undergoes hepatic metabolism via:

  • Primary Pathway: CYP3A4-catalyzed N-dealkylation (80–90%), cleaving the cyclopropylmethyl group to form norbuprenorphine. This metabolite is pharmacologically active but exhibits 10-fold lower MOR affinity [3] [4].
  • Secondary Pathways: UGT1A1/2B7-mediated glucuronidation at C3-OH produces buprenorphine-3-glucuronide (inactive). Minor CYP2C8 hydroxylation yields hydroxybuprenorphine (<5% total metabolism) [5] [7].
  • Kinetic Parameters:
  • N-dealkylation Vₘₐₓ = 3.46 ± 0.43 nmol/min/mg protein; Kₘ = 89 ± 45 μM [3].
  • CYP3A4 inhibitors (e.g., ketoconazole) reduce clearance by 60–71%, while inducers (e.g., rifampin) accelerate metabolism [1] [7].

Protein Binding Dynamics and Lipophilicity

Distribution is governed by physicochemical properties:

  • Plasma Protein Binding: 96% bound, primarily to α- and β-globulins via hydrophobic interactions. Free fraction increases in hepatic impairment, elevating toxicity risk [4] [6].
  • Lipophilicity: High octanol-water partition coefficient (logP = 4.98) enables rapid tissue distribution (Vd = 188–335 L). Brain-to-plasma ratio reaches 12.5:1 within 15 minutes post-IV administration [4] [7].
  • Enterohepatic Recirculation: Glucuronide conjugates excreted in bile are hydrolyzed by gut microbiota, releasing free buprenorphine for reabsorption (t₁/₂ = 26–99 h) [7].

Table 3: Pharmacokinetic Properties of Buprenorphine and Metabolites

ParameterBuprenorphineNorbuprenorphineBuprenorphine-3-glucuronide
Plasma t₁/₂ (h)25–702–53–6
Vd (L/kg)2.50.80.3
CYP Involvement3A4 (major), 2C8NoneNone
UGT Involvement1A1, 2B71A1, 2B7
Receptor ActivityPartial μ-agonistFull μ-agonistInactive

Compound Names Mentioned:Buprenorphine hydrochloride, Thebaine, Oripavine, Norbuprenorphine, Hydroxybuprenorphine, Buprenorphine-3-glucuronide, Cyclopropylmethyl bromide, 6,14-endo-Ethenotetrahydrooripavine.

Properties

CAS Number

136232-95-6

Product Name

buprenorphine hydrochloride

Molecular Formula

C7H11NO2

Synonyms

6,14-Ethenomorphinan-7-methanol, 17-(cyclopropylmethyl)-α-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α-methyl-, hydrochloride, [5β,6β,7β(R),9α,13α,14β]-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.